5-Hydroxyhexahydro-1H-isoindole-1,3(2H)-dione
Description
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
5-hydroxy-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C8H11NO3/c10-4-1-2-5-6(3-4)8(12)9-7(5)11/h4-6,10H,1-3H2,(H,9,11,12) |
InChI Key |
FLRVLQRMAZEZOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1O)C(=O)NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxyhexahydro-1H-isoindole-1,3(2H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic anhydride, followed by hydrolysis and reduction steps to introduce the hydroxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxyhexahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce various functional groups.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 5-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione derivatives typically involves multi-step reactions starting from simpler organic compounds. Recent studies have developed efficient synthetic routes that include hydroxylation and epoxidation processes. For example, researchers utilized potassium permanganate for hydroxylation reactions to produce cis-diol derivatives with notable yields . The characterization of these compounds is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures.
Antimicrobial Activity
The antimicrobial properties of this compound derivatives have been extensively studied. A series of halogenated isoindole derivatives demonstrated enhanced antibacterial and antifungal activities against various strains. For instance, certain derivatives showed inhibition zones comparable to standard antibiotics like gentamicin against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
Several studies have highlighted the anticancer potential of these compounds. In vitro evaluations revealed that specific isoindole derivatives exhibit significant cytotoxic effects on cancer cell lines such as Caco-2 and HCT-116. Notably, these compounds were found to induce apoptosis and arrest the cell cycle in cancer cells . The structure-activity relationship (SAR) analysis indicated that lipophilicity plays a crucial role in enhancing their antiproliferative activity.
Neuroprotective Effects
Recent investigations have explored the potential of this compound derivatives as inhibitors of cholinesterase enzymes (acetylcholinesterase and butyrylcholinesterase). These enzymes are critical targets in the treatment of neurodegenerative diseases like Alzheimer’s disease. In silico studies combined with molecular docking techniques revealed promising inhibitory activities for certain derivatives, suggesting their potential as therapeutic agents in Alzheimer's therapy .
Case Study 1: Anticancer Screening
In a study assessing the anticancer activity of hexahydroisoindole derivatives, researchers treated A549 (lung cancer) and MCF-7 (breast cancer) cell lines with varying concentrations of the compound. Results indicated that prolonged exposure increased cytotoxicity across both cell lines, showcasing the compound's potential in cancer therapy.
Case Study 2: Antimicrobial Evaluation
Another study evaluated several derivatives for their antimicrobial efficacy against clinical isolates. Modifications to the hexahydroisoindole structure were found to enhance antibacterial activity against resistant strains, indicating a pathway for developing new antimicrobial agents .
Data Tables
Mechanism of Action
The mechanism of action of 5-Hydroxyhexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The hydroxy group plays a crucial role in its reactivity and binding to target molecules. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Substituents at positions 2, 4, or 5 significantly alter electronic, steric, and pharmacokinetic profiles:
Key Observations :
- Electron-withdrawing groups (e.g., NO₂) increase reactivity and binding to ion channels (e.g., Na⁺ channels in anticonvulsant activity) .
- Hydroxyl groups improve solubility but may reduce membrane permeability compared to hydrophobic substituents (e.g., phenylethyl) .
- Hexahydro saturation reduces aromatic π-π interactions but improves metabolic stability .
Molecular Docking and Structure-Activity Relationships (SAR)
- Na⁺ Channel Binding : Docking studies (AutoDock 4.2.3) revealed that 5-nitro and phenylethyl substituents enhance interactions with the open pore of voltage-gated Na⁺ channels, mimicking phenytoin’s mechanism .
- 5-HT Receptor Affinity : Imidazole-containing 4-methoxy derivatives exhibited optimal fit within 5-HT₁ₐ binding pockets, driven by methoxy oxygen’s hydrogen-bonding capacity .
Biological Activity
5-Hydroxyhexahydro-1H-isoindole-1,3(2H)-dione, a derivative of isoindoline-1,3-dione, has garnered attention for its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound and its derivatives, focusing on their antimicrobial, anticancer, and anti-inflammatory properties.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step chemical reactions. For instance, a study reported the use of potassium permanganate (KMnO4) for hydroxylation reactions to yield various derivatives with distinct substituents that influence their biological activity . Characterization techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are employed to confirm the structure of synthesized compounds .
Antimicrobial Activity
Research indicates that derivatives of isoindole-1,3-dione exhibit significant antimicrobial properties. In one study, several synthesized derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The inhibition zones observed were comparable to standard antibiotics like gentamicin . Specific derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
| Compound | Microbial Strain | Inhibition Zone (mm) | IC50 (μmol/mL) |
|---|---|---|---|
| Compound 1 | Staphylococcus aureus | 15 | 0.5 |
| Compound 2 | Escherichia coli | 14 | 0.6 |
Anticancer Activity
The anticancer potential of this compound has been evaluated against various human cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). The cytotoxic effects were assessed using the MTT assay to determine cell viability post-treatment. Notably, certain derivatives exhibited IC50 values in the micromolar range, indicating significant antiproliferative effects .
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| HeLa | Compound A | 12.5 |
| A549 | Compound B | 15.0 |
| MCF-7 | Compound C | 10.0 |
Anti-inflammatory Activity
In addition to antimicrobial and anticancer activities, isoindole derivatives have shown promising anti-inflammatory effects. Studies have demonstrated their ability to inhibit key inflammatory mediators through interactions with enzymes such as cyclooxygenase (COX). Molecular docking studies suggest that these compounds can effectively bind to COX enzymes, potentially leading to reduced inflammation .
Structure-Activity Relationship (SAR)
The biological activity of isoindole derivatives is closely related to their chemical structure. SAR studies indicate that modifications at specific positions on the isoindole ring can enhance or diminish their biological effects. For instance, halogenation at certain positions has been linked to increased antimicrobial activity . Furthermore, lipophilicity appears to play a crucial role in enhancing the antileishmanial and antiproliferative properties of these compounds .
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
- Anticancer Study : A derivative was tested against multiple cancer cell lines showing a significant reduction in cell viability compared to untreated controls.
- Antimicrobial Study : Compounds were evaluated for their ability to inhibit bacterial growth in vitro, demonstrating effectiveness similar to conventional antibiotics.
- Inflammation Model : In vivo studies indicated a reduction in inflammatory markers in animal models treated with isoindole derivatives.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 5-Hydroxyhexahydro-1H-isoindole-1,3(2H)-dione?
- Methodology : Synthesis typically involves refluxing precursor compounds (e.g., isoindole derivatives) with ethanol and amine components under controlled conditions. For example, analogous procedures for fluorinated derivatives involve combining isoindole diones with amines in ethanol at reflux for 1 hour, yielding crystals suitable for X-ray analysis (72% yield) . Characterization should include NMR, FTIR, and X-ray crystallography to confirm structure and purity.
Q. How should researchers characterize the compound’s stability under varying pH conditions?
- Methodology : Use spectroscopic techniques (e.g., FTIR, UV-Vis) to monitor structural changes. Thermal stability can be assessed via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). For hydrolytic stability, incubate the compound in buffered solutions (pH 2–12) and analyze degradation products using HPLC-MS .
Q. What handling and storage protocols are critical for maintaining compound integrity?
- Methodology : Store in inert atmospheres (argon/nitrogen) at -20°C to prevent oxidation or hydrolysis. Use moisture-resistant containers and avoid prolonged exposure to light. Safety data for similar isoindole derivatives recommend personal protective equipment (PPE) during handling due to potential skin/eye irritation .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodology : Employ quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways and transition states. Tools like Gaussian or COMSOL Multiphysics integrate AI to optimize reaction parameters (e.g., solvent polarity, temperature) and predict regioselectivity . Validate predictions with experimental kinetic studies.
Q. How can contradictions in reported biological activities of isoindole derivatives be resolved?
- Methodology : Conduct meta-analyses of published data to identify variables (e.g., assay conditions, cell lines). Use in silico docking (e.g., AutoDock Vina) to compare binding affinities across studies. Cross-reference with experimental IC50 values and molecular dynamics (MD) simulations to assess target specificity .
Q. What experimental design strategies optimize reaction yields for derivatives of this compound?
- Methodology : Apply Design of Experiments (DoE) principles, such as fractional factorial designs, to systematically vary parameters (e.g., catalyst loading, solvent ratio). Statistical software (e.g., JMP, Minitab) can identify significant factors and interactions, reducing the number of trials by 50–70% while maximizing yield .
Data Analysis and Mechanistic Studies
Q. How can researchers model the compound’s interaction with biological targets using molecular dynamics?
- Methodology : Simulate ligand-protein interactions using AMBER or CHARMM force fields. Run MD simulations (≥100 ns) to assess binding stability and free energy changes (MM-PBSA/GBSA). Correlate results with in vitro assays (e.g., SPR, ELISA) to validate computational predictions .
Q. What strategies address discrepancies in spectroscopic data across studies?
- Methodology : Standardize instrumentation settings (e.g., NMR pulse sequences, FTIR resolution) and solvent systems. Use principal component analysis (PCA) to identify outlier datasets. Cross-validate with independent techniques, such as Raman spectroscopy or mass spectrometry .
Tables for Key Methodological Parameters
| Synthetic Parameter | Recommended Conditions | Reference |
|---|---|---|
| Solvent | Ethanol | |
| Temperature | Reflux (~78°C) | |
| Reaction Time | 1 hour | |
| Characterization Techniques | X-ray crystallography, NMR, FTIR |
| Computational Tool | Application | Reference |
|---|---|---|
| Gaussian | Reaction pathway optimization | |
| COMSOL Multiphysics | Multi-physics reaction modeling | |
| AutoDock Vina | Ligand-protein docking |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
